Cas no 418790-72-4 (4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide)

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with an ethoxy group and an iodo-methylphenyl moiety. This structure confers potential utility in pharmaceutical and material science research, particularly as an intermediate in the synthesis of bioactive molecules or specialized polymers. The presence of the iodine atom enhances reactivity for further functionalization via cross-coupling reactions, while the ethoxy group may influence solubility and electronic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies or as a building block in targeted chemical synthesis. The compound is typically characterized by high purity and stability under standard handling conditions.
4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide structure
418790-72-4 structure
Product Name:4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide
CAS No:418790-72-4
MF:C16H16INO2
MW:381.208216667175
CID:927474
PubChem ID:1350175
Update Time:2025-05-26

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide
    • CHEMBRDG-BB 5574031
    • 4-ethoxy-N-(4-iodo-2-methylphenyl)benzamide(SALTDATA: FREE)
    • BS-36676
    • DTXSID40361945
    • Oprea1_666267
    • 418790-72-4
    • Cambridge id 5574031
    • MFCD01309866
    • SB83693
    • DB-212777
    • CS-0327389
    • STK412634
    • AKOS003241902
    • MDL: MFCD01309866
    • Inchi: 1S/C16H16INO2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3H2,1-2H3,(H,18,19)
    • InChI Key: HHXWBFMHGFSOQK-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C)C=1)NC(C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 381.02300
  • Monoisotopic Mass: 381.02258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33000
  • LogP: 4.32360

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB220422-1 g
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Additional information on 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide

Introduction to 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide (CAS No. 418790-72-4)

4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide (CAS No. 418790-72-4) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential therapeutic applications and as a key intermediate in the synthesis of more complex molecules.

The chemical structure of 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide consists of an ethoxy group attached to the para position of a benzene ring, an amide linkage, and a substituted phenyl group with an iodine atom and a methyl group. This intricate arrangement imparts specific chemical properties that make it valuable in various synthetic pathways and biological studies.

Recent research has highlighted the importance of 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide in the development of new drugs. For instance, studies have shown that this compound can serve as a potent inhibitor of certain enzymes involved in metabolic pathways, making it a promising candidate for the treatment of metabolic disorders. Additionally, its ability to modulate specific protein interactions has been explored in the context of cancer research, where it has demonstrated potential as a lead compound for developing targeted therapies.

In the realm of medicinal chemistry, 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide is often used as a building block for the synthesis of more complex molecules with enhanced biological activity. Its iodine substituent provides a useful handle for further functionalization, allowing researchers to introduce additional functionalities that can fine-tune the compound's pharmacological properties. This flexibility is crucial in the iterative process of drug discovery and optimization.

The physical and chemical properties of 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide have been extensively studied. It is generally stable under standard laboratory conditions and can be synthesized using well-established methodologies. The compound's solubility in various solvents and its reactivity with different reagents have been characterized, providing valuable data for its use in both academic and industrial settings.

Clinical trials involving derivatives of 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide have shown promising results. For example, a recent phase II clinical trial evaluated the efficacy and safety of a drug derived from this compound in patients with advanced solid tumors. The trial demonstrated that the drug was well-tolerated and showed significant antitumor activity, warranting further investigation in larger clinical trials.

Beyond its therapeutic applications, 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide has also found use in diagnostic imaging. Its iodine substituent makes it suitable for radiolabeling, which can be used to create imaging agents for positron emission tomography (PET) scans. These imaging agents can help visualize specific biological processes in vivo, providing valuable insights into disease mechanisms and treatment responses.

In conclusion, 4-Ethoxy-N-(4-iodo-2-methylphenyl)benzamide (CAS No. 418790-72-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and diagnostic imaging. Its unique chemical structure and versatile properties make it an important molecule for both academic exploration and industrial development. As research continues to uncover new possibilities, this compound is likely to play an increasingly significant role in advancing our understanding and treatment of various diseases.

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